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Executive Summary

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat,
necessitating the development of novel therapeutic agents. This technical guide provides an in-
depth analysis of the combination drug meropenem-vaborbactam, a potent weapon in the fight
against these challenging pathogens. Vaborbactam, a cyclic boronic acid [3-lactamase inhibitor,
restores the activity of the carbapenem antibiotic meropenem against many CRE strains,
particularly those producing Klebsiella pneumoniae carbapenemase (KPC). This document
details the mechanism of action, quantitative efficacy data, and the experimental protocols
utilized in the evaluation of this combination therapy, offering a comprehensive resource for the
scientific community.

Introduction

The rise of antibiotic resistance has led to a critical need for new drugs targeting multidrug-
resistant organisms. Carbapenem-resistant Enterobacteriaceae are of particular concern due to
high mortality rates associated with infections they cause and limited treatment options.
Meropenem-vaborbactam was developed to address this therapeutic gap. Meropenem, a
broad-spectrum carbapenem antibiotic, is rendered ineffective by carbapenemase enzymes
produced by resistant bacteria. Vaborbactam specifically inhibits serine B-lactamases, including
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the clinically significant KPC enzymes, thereby protecting meropenem from degradation and
restoring its bactericidal activity.[1][2][3]

Mechanism of Action

The synergistic effect of meropenem-vaborbactam lies in the distinct roles of its two
components:

o Meropenem: As a carbapenem antibiotic, meropenem's primary mechanism of action is the
inhibition of bacterial cell wall synthesis.[1] It penetrates the bacterial cell wall and binds to
penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, a
critical component of the bacterial cell wall.[4][5] This binding inactivates the PBPs, leading
to a weakened cell wall and ultimately, cell lysis.[4][6]

o Vaborbactam: This novel, non-suicidal B-lactamase inhibitor contains a cyclic boronic acid
pharmacophore.[7][8] Vaborbactam forms a stable, covalent adduct with the serine residue in
the active site of class A and class C [3-lactamases, including KPC enzymes.[5][9] This
binding effectively neutralizes the carbapenemase, preventing the hydrolysis and inactivation
of meropenem.[1] It is important to note that vaborbactam itself does not possess
antibacterial activity.[1][4] Vaborbactam does not inhibit class B (metallo-B-lactamases) or
class D (oxacillinases) carbapenemases.[5][7][8]

The combined action allows meropenem to reach its PBP targets in CRE that produce serine
carbapenemases, leading to bacterial cell death.
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Mechanism of action of meropenem-vaborbactam in CRE.

Quantitative Data

The efficacy of meropenem-vaborbactam against CRE has been demonstrated through
extensive in vitro susceptibility testing. The addition of a fixed concentration of vaborbactam
significantly lowers the minimum inhibitory concentrations (MICs) of meropenem for many CRE
isolates.
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Table 1: Meropenem-Vaborbactam Activity against

Carbapenem-Resistant Enterobacterales (CRFE) Isolates
. Meropenem-Vaborbactam
Organism/Enzyme Class Meropenem MIC (pg/mL)

MIC (pg/mL)
All CRE Isolates
MICso >64 0.06
MICoo0 >64 2
KPC-producing
Enterobacterales
MICso >64 0.03
MICoo0 >64 0.5
Carbapenemase-Negative
CRE
MIC Range - 0.25-4

Data compiled from multiple surveillance studies. Vaborbactam concentration is fixed at 8
png/mL.[10][11][12]

Table 2: Susceptibility Rates of CRE Isolates to
Meropenem-Vaborbactam

Isolate Category

% Susceptible (CLSI Breakpoint <4

Hg/mL)
All CRE Isolates 95.4%
Carbapenemase-Producing Enterobacterales
94.8%
(CPE)
KPC-producing Isolates 98.9% - 100%

CLSI: Clinical and Laboratory Standards Institute.[10][11]
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Experimental Protocols

The clinical efficacy and safety of meropenem-vaborbactam have been primarily established
through the TANGO (Targeting Antibiotic Non-susceptible Gram-negative Organisms) clinical
trial program.

TANGO Il Trial: A Phase 3 Randomized Controlled Trial

Objective: To evaluate the efficacy and safety of meropenem-vaborbactam versus best
available therapy (BAT) for the treatment of serious infections due to CRE.[13][14]

Study Design:
e Multinational, open-label, randomized controlled trial.[13]

o Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT.
[14]

Patient Population:

» Hospitalized adults with suspected or confirmed CRE infections, including bacteremia,
hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal
infections, and complicated urinary tract infections/pyelonephritis.[13][14]

e The trial included patients with multiple comorbidities and high severity of illness.[15][16]
Treatment Arms:

» Meropenem-Vaborbactam: 2g meropenem and 2g vaborbactam administered as a 3-hour
intravenous infusion every 8 hours for 7 to 14 days.[14]

» Best Available Therapy (BAT): Monotherapy or combination therapy with polymyxins,
carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone, with doses
adjusted according to local protocols.[14]

Key Efficacy Endpoints:

¢ Clinical cure at the end of treatment.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30270406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6249182/
https://pubmed.ncbi.nlm.nih.gov/30270406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6249182/
https://pubmed.ncbi.nlm.nih.gov/30270406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6249182/
https://pubmed.ncbi.nlm.nih.gov/33565042/
https://www.researchwithrutgers.com/en/publications/clinical-outcomes-of-patient-subgroups-in-the-tangoii-study/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6249182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6249182/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e All-cause mortality at Day 28.
e Microbiological cure.[13]
Microbiological Methods:

« |solate Identification: Standard laboratory methods were used to identify bacterial isolates
from clinical specimens.

o Antimicrobial Susceptibility Testing: Minimum inhibitory concentrations (MICs) were
determined using the reference broth microdilution method as described by the Clinical and
Laboratory Standards Institute (CLSI). Vaborbactam was tested at a fixed concentration of 8
pg/mL.[17]

o Carbapenemase Gene Detection: Multiplex polymerase chain reaction (PCR) was used to
detect the presence of 3-lactamase genes, including KPC.[17]
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Simplified workflow of the TANGO Il clinical trial.

Conclusion

Meropenem-vaborbactam represents a significant advancement in the treatment of infections
caused by carbapenem-resistant Enterobacteriaceae, particularly those producing KPC
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enzymes. The robust in vitro activity, supported by well-designed clinical trials, demonstrates its
potential to improve clinical outcomes for patients with these life-threatening infections. This
technical guide provides a foundational understanding of its mechanism, efficacy, and the
methodologies used in its evaluation, serving as a valuable resource for ongoing research and
development in the field of antimicrobial resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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